2-Ethyl-3-methylpentanoic acid 2-Ethyl-3-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 22414-77-3
VCID: VC3822706
InChI: InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
SMILES: CCC(C)C(CC)C(=O)O
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

2-Ethyl-3-methylpentanoic acid

CAS No.: 22414-77-3

Cat. No.: VC3822706

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-3-methylpentanoic acid - 22414-77-3

Specification

CAS No. 22414-77-3
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 2-ethyl-3-methylpentanoic acid
Standard InChI InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Standard InChI Key MVNDLBVMQJUQOA-UHFFFAOYSA-N
SMILES CCC(C)C(CC)C(=O)O
Canonical SMILES CCC(C)C(CC)C(=O)O

Introduction

Structural and Molecular Characteristics

2-Ethyl-3-methylpentanoic acid features a pentanoic acid backbone substituted with an ethyl group at the second carbon and a methyl group at the third position. This branching pattern significantly influences its reactivity and physical behavior compared to straight-chain carboxylic acids .

Molecular Specifications

PropertyValueSource
IUPAC Name2-Ethyl-3-methylpentanoic acidPubChem
CAS Number22414-77-3ChemicalBook
Molecular FormulaC8H16O2\text{C}_8\text{H}_{16}\text{O}_2Chemsrc
Molecular Weight144.21 g/molPubChem
Density1.044 g/cm³Chemsrc
Boiling Point298.3°C at 760 mmHgChemsrc
Flash Point195.4°CChemsrc

The compound’s canonical SMILES string CCC(C)C(CC)C(=O)O\text{CCC(C)C(CC)C(=O)O} and InChI key MVNDLBVMQJUQOA-UHFFFAOYSA-N\text{MVNDLBVMQJUQOA-UHFFFAOYSA-N} confirm its stereochemistry .

Synthesis and Industrial Production

Oxidation of 2-Ethyl-3-methylpentanal

The patent US3415877A details a scalable synthesis method involving the non-catalytic oxidation of 2-ethyl-3-methylpentanal using oxygen or air :

  • Reaction Conditions:

    • Temperature: -20°C to 60°C

    • Pressure: 0–500 psi

    • Solvent: Aqueous dispersion (2–4 parts water)

  • Yield: 80% under optimized conditions (17–20°C, 30 psi oxygen) .

This method avoids costly catalysts and minimizes byproduct formation, making it industrially viable. The final product is isolated via aqueous caustic extraction and acidification .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s high boiling point (298.3°C) and moderate water solubility arise from intermolecular hydrogen bonding and hydrophobic branching . Its vapor pressure of 0.000573mmHg0.000573 \, \text{mmHg} at 25°C indicates low volatility .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

  • NMR: Characteristic signals include δ 0.8–1.2 ppm (methyl/ethyl protons) and δ 2.3 ppm (α-carbon protons) .

Chemical Reactivity

As a carboxylic acid, 2-ethyl-3-methylpentanoic acid participates in typical reactions:

Esterification

Reaction with ethanol under acidic conditions yields ethyl 3-methylpentanoate, a flavoring agent used in food and fragrance industries :

C8H16O2+C2H5OHH+C10H20O2+H2O\text{C}_8\text{H}_{16}\text{O}_2 + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O}

This ester derivative (CAS 5870-68-8) has a molecular weight of 144.21 g/mol and a fruity aroma .

Oxidation and Reduction

  • Oxidation: Forms ketones or dicarboxylic acids under strong oxidizers like KMnO4\text{KMnO}_4 .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxyl group to a primary alcohol .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The patent highlights its role in synthesizing pharmaceuticals with minimal side products, likely due to its predictable reactivity and purity .

Specialty Chemicals

Used in producing:

  • Plasticizers (via ester derivatives) .

  • Lubricant additives (through salt formation with metal oxides) .

Comparison with Structural Analogs

CompoundMolecular FormulaBoiling Point (°C)Key Difference
2-Methylpentanoic acidC6H12O2\text{C}_6\text{H}_{12}\text{O}_2164–166Shorter carbon chain, less branching
3-Methylpentanoic acidC6H12O2\text{C}_6\text{H}_{12}\text{O}_2162–164Methyl group at position 3 only
2-Ethylbutanoic acidC6H12O2\text{C}_6\text{H}_{12}\text{O}_2160–162Ethyl substitution without methyl

The enhanced thermal stability of 2-ethyl-3-methylpentanoic acid compared to analogs makes it preferable for high-temperature applications .

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